4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol It is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
It has been suggested that this compound could be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It’s suggested that it may play a role in the process of mycobacterial tRNA modification .
Result of Action
It’s suggested that it could be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 4-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrobenzyl)morpholine
- 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
- Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, such as the presence of both a benzaldehyde group and a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFKXUSAXIMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428218 | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439691-80-2 | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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